![molecular formula C14H21IN2 B569558 2-[(Diethylamino)methyl]indole Methiodide CAS No. 41979-43-5](/img/structure/B569558.png)
2-[(Diethylamino)methyl]indole Methiodide
Overview
Description
2-[(Diethylamino)methyl]indole Methiodide is a chemical compound with the molecular formula C14H21IN2 and a molecular weight of 344.23 . It is used in cancer research and is categorized as a carcinogen .
Molecular Structure Analysis
The molecular structure of 2-[(Diethylamino)methyl]indole Methiodide consists of a diethylamino group attached to a methylindole group, with an iodide ion associated with the nitrogen atom of the diethylamino group .Scientific Research Applications
Antioxidant and Photoprotective Properties : Indole derivatives, including those with a 4-(diethylamino) group, demonstrate potent antioxidant activities in various assays and show photoprotective capacities. This suggests their potential use in formulations for skin protection and possibly in the treatment of neoplastic diseases due to their antiproliferative effects on certain cancer cell lines (Demurtas et al., 2019).
Antituberculosis Agents : Indole-2-carboxamides, which are structurally related to the 2-[(Diethylamino)methyl]indole scaffold, have been identified as promising antituberculosis agents. These compounds display improved in vitro activity compared to standard TB drugs, highlighting the potential of indole derivatives in developing new treatments for tuberculosis (Kondreddi et al., 2013).
Fluorescent Probes and Anion Detection : Indole derivatives synthesized from β-brominated dehydroamino acids show high fluorescence quantum yields, indicating their utility as fluorescent probes. Certain derivatives demonstrate selective spectral changes upon interaction with fluoride ions, suggesting potential applications in anion detection (Pereira et al., 2010).
Cancer Imaging : A derivative, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a potential PET tracer for imaging cancer tyrosine kinase. This highlights the application of indole derivatives in diagnostic imaging for cancer (Wang et al., 2005).
Antimicrobial Activities : Indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives synthesized from 2-arylhydrazononitriles exhibit significant antimicrobial activities against a range of bacteria and yeast, showcasing the potential of indole derivatives in antimicrobial drug development (Behbehani et al., 2011).
Safety and Hazards
properties
IUPAC Name |
diethyl-(1H-indol-2-ylmethyl)-methylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUUOTFJORSRNQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diethylamino)methyl]indole Methiodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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